![molecular formula C10H13N3O3 B3019270 N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1448059-36-6](/img/structure/B3019270.png)
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Orexin Receptor Antagonist
This compound has been identified as a potent and efficacious oral orexin receptor antagonist . Orexin receptors are expressed throughout the central nervous system and are involved in the regulation of the sleep/wake cycle . Modulation of these receptors constitutes a promising target for novel treatments of disorders associated with the control of sleep and wakefulness, such as insomnia .
Sleep Disorder Treatment
The efficacy of this compound as an orexin receptor antagonist was demonstrated in mice in an in vivo study by using sleep parameter measurements . This suggests its potential application in the treatment of sleep disorders.
Organic Intermediate
“N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .
Crystallographic and Conformational Analyses
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . This makes it useful for crystallographic and conformational analyses .
Density Functional Theory (DFT) Studies
The actual value of the crystal structures obtained by DFT shows consistency with the value calculated by DFT . This suggests that the compound can be used to study the molecular electrostatic potential and frontier molecular orbitals to further clarify certain physical and chemical properties .
Drug Synthesis
Boronic acid compounds, like this one, are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibitors or Specific Ligand Drugs
In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide is Lactate Dehydrogenase A (LDH-A) . LDH-A is an enzyme that plays a crucial role in the conversion of lactate to pyruvate, a key step in the metabolic pathway .
Mode of Action
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide acts as a potent and reversible inhibitor of LDH-A . The inhibition is competitive with respect to NADH and non-competitive with respect to pyruvate . This interaction with LDH-A leads to a decrease in the conversion of lactate to pyruvate, thereby affecting the metabolic pathway .
Biochemical Pathways
The compound primarily affects the glycolytic pathway by inhibiting LDH-A . This inhibition disrupts the conversion of lactate to pyruvate, leading to a decrease in the production of ATP, a key energy molecule. The downstream effects include a potential shift in the cell’s metabolic processes, possibly leading to cell death .
Pharmacokinetics
The compound is described as an orally active ldh-a inhibitor , suggesting it has good bioavailability when administered orally
Result of Action
The inhibition of LDH-A by N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide can lead to a decrease in ATP production, potentially causing energy depletion in cells . This could lead to cell death, particularly in cancer cells that rely heavily on glycolysis for energy production .
properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-15-9-7(5-11-10(13-9)16-2)12-8(14)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDDOSCLWQRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide |
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